molecular formula C11H9NO B224765 (NZ)-N-(naphthalen-1-ylmethylidene)hydroxylamine CAS No. 13504-46-6

(NZ)-N-(naphthalen-1-ylmethylidene)hydroxylamine

Cat. No.: B224765
CAS No.: 13504-46-6
M. Wt: 171.19 g/mol
InChI Key: FCTGROAUXINHMH-WQLSENKSSA-N
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Description

(NZ)-N-(naphthalen-1-ylmethylidene)hydroxylamine is an organic compound characterized by the presence of a naphthalene ring bonded to a hydroxylamine group through a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (NZ)-N-(naphthalen-1-ylmethylidene)hydroxylamine typically involves the condensation of naphthalen-1-ylmethylamine with hydroxylamine. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified through recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis systems could be employed to enhance production efficiency .

Chemical Reactions Analysis

Types of Reactions

(NZ)-N-(naphthalen-1-ylmethylidene)hydroxylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

(NZ)-N-(naphthalen-1-ylmethylidene)hydroxylamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of (NZ)-N-(naphthalen-1-ylmethylidene)hydroxylamine involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to alterations in their structure and function. This interaction can trigger various biochemical pathways, resulting in the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both a naphthalene ring and a hydroxylamine group, which confer distinct chemical reactivity and potential biological activity. This combination of structural features makes it a valuable compound for diverse research applications .

Properties

IUPAC Name

(NZ)-N-(naphthalen-1-ylmethylidene)hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO/c13-12-8-10-6-3-5-9-4-1-2-7-11(9)10/h1-8,13H/b12-8-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCTGROAUXINHMH-WQLSENKSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C=NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2/C=N\O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13504-46-6
Record name NSC47508
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=47508
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

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